1-苄基亚氨基乙内酰脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1-Benzylideneaminohydantoin derivatives, particularly those with a 5-benzylidene group, involves simple and efficient methodologies. For instance, a study described the parallel solution-phase synthesis of a library of 5-benzylidene hydantoins, which were evaluated for their antiproliferative activity on the human lung adenocarcinoma A549 cell line (Zuliani et al., 2009). This process involves various substituents at positions 1, 3, and 5 on the hydantoin nucleus to explore different biological activities.

Molecular Structure Analysis

The molecular structure of 1-Benzylideneaminohydantoin derivatives has been elucidated through various spectroscopic techniques, including NMR and IR. For example, the synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines and the structural reporting of three examples and two intermediates highlight the diverse hydrogen-bonding patterns and supramolecular assemblies ranging from finite aggregates to three-dimensional frameworks (Vicentes et al., 2023).

Chemical Reactions and Properties

1-Benzylideneaminohydantoin derivatives participate in various chemical reactions, leading to a broad range of potential biological activities. For instance, the reaction with organic azides forms diverse classes of push-pull triazenes and triazene salts, exploring the scope of the heterocyclic core and substituents (Jishkariani et al., 2013).

Physical Properties Analysis

The physical properties of 1-Benzylideneaminohydantoin derivatives, such as solubility, melting point, and crystal structure, are crucial for their potential applications. These properties are determined by the molecular structure and substituents present in the derivatives. The versatile synthesis of certain derivatives, including their crystal forms and the supramolecular assemblies they form, provides insights into their physical properties (Vicentes et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are essential for understanding the potential applications of 1-Benzylideneaminohydantoin derivatives. For example, certain derivatives have been shown to inhibit EGFR autophosphorylation and induce DNA damage in A549 cells, suggesting a dual mechanism of action shared by these compounds (Zuliani et al., 2009).

科学研究应用

抗精神病药物:含有乙内酰脲官能团的 N-芳基-N'-苄基哌嗪因其对 D2、5-HT1A 和 α1-肾上腺素能受体的亲和力而显示出作为抗精神病药物的潜力。某些具有乙内酰脲的结构,包括与 N1 连接的一个,在抗精神病测试中显示出良好的生物活性 (Reitz 等,1995)。

对肺癌的抗增殖活性:5-亚苄基乙内酰脲已被识别为一类新的 EGFR 抑制剂。合成了一系列这些化合物,并在人肺腺癌 A549 细胞系上测试了其抗增殖活性。具有 5-亚苄基和在位置 1 处具有亲脂取代基的化合物显示出对细胞增殖的显着抑制作用 (Zuliani 等,2009)。

抗病毒和抗肿瘤活性:已经合成并评估了 L- 和 D-氨基酸的乙内酰脲衍生物的细胞抑制和抗病毒活性。某些衍生物对特定病毒和肿瘤细胞系显示出选择性抑制作用 (Rajić 等,2006)。

结肠癌中的抗肿瘤机制:新型的 3-(4-取代苄基)-5-异丙基-5-苯基乙内酰脲衍生物在人结肠癌细胞系中显示出显着的抗肿瘤潜力。这些化合物表现出剂量和时间依赖性的抗增殖和促凋亡活性,表明它们在化疗中的潜在用途 (Obradović 等,2019)。

用于检测呋喃妥因代谢物的化学发光 ELISA:开发了一种化学发光酶联免疫吸附试验 (ELISA) 来检测鱼和蜂蜜中呋喃妥因的代谢物 1-氨基乙内酰脲。该检测可用于高通量监测各种食品类型中的这种代谢物 (Wang 等,2014)。

抗分枝杆菌活性:由亚苄基氨基衍生物合成的化合物对结核分枝杆菌表现出抗分枝杆菌活性,表明其作为抗结核药物的潜在开发 (Salve 等,2017)。

在肺癌中的作用机制:化合物 5-亚苄基-乙内酰脲 UPR1024,设计为与 EGFR 的 ATP 结合位点相互作用,在肺癌细胞系中显示出抗增殖和促凋亡作用。这种双重作用机制表明其作为靶向肺癌药物的潜在基础 (Cavazzoni 等,2008)。

安全和危害

属性

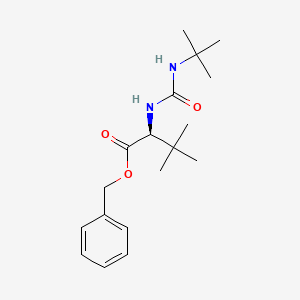

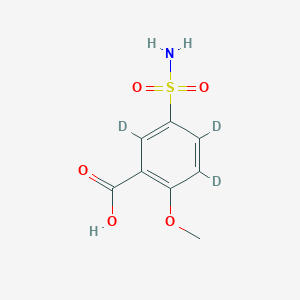

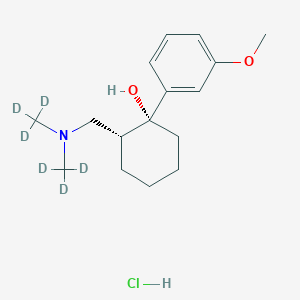

IUPAC Name |

1-[(E)-benzylideneamino]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-9-7-13(10(15)12-9)11-6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,14,15)/b11-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVLAELZNUZRPV-IZZDOVSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC(=O)N1/N=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,4R,5R)-4-(hydroxymethyl)-6-oxa-3-azabicyclo[3.1.0]hexan-2-one](/img/no-structure.png)

![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)

![[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate](/img/structure/B1147352.png)

![6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B1147363.png)